4-Methyl-2-(4-propylbenzoyl)pyridine
Overview
Description
4-Methyl-2-(4-propylbenzoyl)pyridine is an organic compound with the molecular formula C16H17NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, material science, and various industrial processes. The compound’s structure consists of a pyridine ring substituted with a methyl group at the 4-position and a propylbenzoyl group at the 2-position.
Scientific Research Applications
4-Methyl-2-(4-propylbenzoyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridine with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Another method involves the use of Grignard reagents. In this approach, 4-methylpyridine is reacted with 4-propylbenzoyl bromide in the presence of magnesium metal and anhydrous ether. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-propylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane at room temperature.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-benzoylpyridine: Similar structure but lacks the propyl group.
2-(4-Propylbenzoyl)pyridine: Similar structure but lacks the methyl group.
4-Methyl-2-(4-methylbenzoyl)pyridine: Similar structure but has a methyl group instead of a propyl group.
Uniqueness
4-Methyl-2-(4-propylbenzoyl)pyridine is unique due to the presence of both the methyl and propylbenzoyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(4-methylpyridin-2-yl)-(4-propylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-12(2)9-10-17-15/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVCFKGPMRJMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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